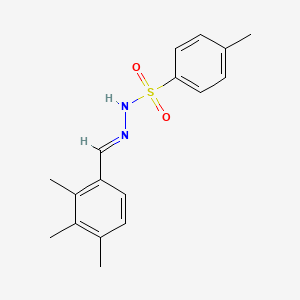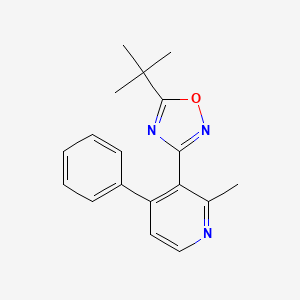![molecular formula C13H16N4O4S B5523243 3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)
3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions between thiourea, substituted aldehyde, and various acids, leading to a series of derivatives with significant bioactivities. For example, Mokale et al. (2010) synthesized a series of propanoic acid derivatives, indicating a method that might be applicable to the synthesis of the target compound (Mokale et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of similar compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. For instance, Jebas et al. (2013) provided insights into the crystal structure of butyrate and 1,3-dioxane derivatives, which might offer clues to the structural analysis of our target compound (Jebas et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in a range of reactions, including hydrosilylation, which could modify the functional groups attached to the core structure, as described by Zhang and Laine (2000) for related siloxane compounds (Zhang and Laine, 2000).
科学的研究の応用
Synthesis and Chemical Properties
This compound is likely an intermediate in the synthesis of biologically active molecules. For instance, compounds similar to this have been used in the preparative synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates for biologically active 2-thioxo-l,3thiazan-4-ones. These can be synthesized using anhydrous solvents to shorten the initial stage of dithiocarbamic acid salt formation, demonstrating the compound's relevance in efficient chemical synthesis processes (Orlinskii, 1996).
Applications in Material Science
The structure of this compound suggests potential utility in the development of novel materials, such as polymers. Research into waterborne polyurethane dispersions (PUDs) from bio-based sources, such as castor oil, employs similar chemical principles. These PUDs are synthesized using components like dimethylol propionic acid (DMPA), which share functional similarities with the compound . The properties of these PUDs, including particle size, zeta potential, tensile strength, and thermal stability, can be adjusted for various applications, ranging from coatings to styling products (Liang et al., 2018).
Potential in Organic Electronics
Molecular engineering of organic sensitizers for solar cell applications is another area where compounds with similar complexity are employed. Organic sensitizers, such as those designed for anchoring onto TiO2 films, demonstrate high incident photon-to-current conversion efficiencies. The synthesis and study of such molecules provide insights into their structural, electronic, and optical properties, which are crucial for enhancing the performance of photovoltaic devices (Kim et al., 2006).
Advanced Polymer Research
Research into novel water-soluble copolymers based on acrylamide and β-cyclodextrin derivatives showcases the importance of molecular design in creating materials with enhanced properties. These copolymers exhibit improved temperature tolerance, shear tolerance, and thickening function, which are desirable traits for applications in enhanced oil recovery and other industrial processes (Liu et al., 2013).
特性
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-6-17-9-10(14-12(17)22-7-5-8(18)19)15(2)13(21)16(3)11(9)20/h4H,1,5-7H2,2-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJYFSOLCLUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)
![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)
![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)
![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)